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molecular formula C16H15N3OS B8319928 3-(Benzyloxy)-N-(4-Methyl-1,3-Thiazol-2-Yl)pyridin-2-Amine

3-(Benzyloxy)-N-(4-Methyl-1,3-Thiazol-2-Yl)pyridin-2-Amine

Cat. No. B8319928
M. Wt: 297.4 g/mol
InChI Key: LPJWCRSWBACCSH-UHFFFAOYSA-N
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Patent
US08933077B2

Procedure details

A 1 L round-bottomed flask was charged with 1-(3-(benzyloxy)pyridin-2-yl)thiourea (31.7 g, 122 mmol), triethylamine (29.0 mL, 207 mmol), 1-chloropropan-2-one (13.6 mL, 171 mmol), and EtOH (400 mL). The reaction mixture was heated to reflux overnight, then poured into water and extracted with methylene chloride. The organic layer was dried over sodium sulfate, filtered and concentrated to afford 3-(benzyloxy)-N-(4-methylthiazol-2-yl)pyridin-2-amine (32.7 g, 89.9% yield) as a yellow solid. 1H NMR (CDCl3) δ 8.58 (s, 1H), 7.93 (m, 1H), 7.39 (m, 5H), 7.08 (d, 1H), 6.80 (dd, 1H), 6.37 (s, 1H), 5.08 (s, 2H), 2.32 (s, 3H). LCMS (25 to 95) Rt=2.94 min (apci) m/z=298 (M+H).
Name
1-(3-(benzyloxy)pyridin-2-yl)thiourea
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([NH:15][C:16]([NH2:18])=[S:17])=[N:11][CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[CH2:27][C:28](=O)[CH3:29].CCO>O>[CH2:1]([O:8][C:9]1[C:10]([NH:15][C:16]2[S:17][CH:27]=[C:28]([CH3:29])[N:18]=2)=[N:11][CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(3-(benzyloxy)pyridin-2-yl)thiourea
Quantity
31.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)NC(=S)N
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.6 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
400 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)NC=1SC=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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